Bis(3-sulfonatophenyl)(4-trifluoromethylphenyl)phosphine disodium Bis(3-sulfonatophenyl)(4-trifluoromethylphenyl)phosphine disodium
Brand Name: Vulcanchem
CAS No.:
VCID: VC16772135
InChI: InChI=1S/C19H14F3O6PS2.2Na/c20-19(21,22)13-7-9-14(10-8-13)29(15-3-1-5-17(11-15)30(23,24)25)16-4-2-6-18(12-16)31(26,27)28;;/h1-12H,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2
SMILES:
Molecular Formula: C19H12F3Na2O6PS2
Molecular Weight: 534.4 g/mol

Bis(3-sulfonatophenyl)(4-trifluoromethylphenyl)phosphine disodium

CAS No.:

Cat. No.: VC16772135

Molecular Formula: C19H12F3Na2O6PS2

Molecular Weight: 534.4 g/mol

* For research use only. Not for human or veterinary use.

Bis(3-sulfonatophenyl)(4-trifluoromethylphenyl)phosphine disodium -

Specification

Molecular Formula C19H12F3Na2O6PS2
Molecular Weight 534.4 g/mol
IUPAC Name disodium;3-[(3-sulfonatophenyl)-[4-(trifluoromethyl)phenyl]phosphanyl]benzenesulfonate
Standard InChI InChI=1S/C19H14F3O6PS2.2Na/c20-19(21,22)13-7-9-14(10-8-13)29(15-3-1-5-17(11-15)30(23,24)25)16-4-2-6-18(12-16)31(26,27)28;;/h1-12H,(H,23,24,25)(H,26,27,28);;/q;2*+1/p-2
Standard InChI Key KPEQJSOLIWAFMM-UHFFFAOYSA-L
Canonical SMILES C1=CC(=CC(=C1)S(=O)(=O)[O-])P(C2=CC=C(C=C2)C(F)(F)F)C3=CC(=CC=C3)S(=O)(=O)[O-].[Na+].[Na+]

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Bis(3-sulfonatophenyl)(4-trifluoromethylphenyl)phosphine disodium has the molecular formula C₁₉H₁₂F₃Na₂O₆PS₂ and a molecular weight of 534.373 g/mol. Its structure features two sulfonated phenyl rings and a trifluoromethylphenyl group bonded to a central phosphorus atom, with two sodium counterions ensuring water solubility . The sulfonate (-SO₃⁻) groups confer hydrophilicity, while the trifluoromethyl (-CF₃) moiety introduces electron-withdrawing effects, influencing ligand-metal interactions .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₉H₁₂F₃Na₂O₆PS₂
Exact Mass533.956055 g/mol
AppearanceWhite to off-white powder
SolubilityHighly soluble in water

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct shifts in the ³¹P{¹H} NMR spectrum due to metal coordination. For example, coordination with ruthenium shifts the phosphorus signal from −8.3 ppm (free ligand) to 38.65 ppm (ruthenium complex) . This upfield shift confirms strong P→Ru electron donation, critical for stabilizing metal centers in catalytic and therapeutic applications.

Synthesis and Purification

Synthetic Routes

The compound is synthesized via sulfonation of tris(aryl)phosphine precursors. A typical procedure involves:

  • Sulfonation: Treating tris(4-trifluoromethylphenyl)phosphine with fuming sulfuric acid to introduce sulfonate groups.

  • Neutralization: Reacting the sulfonated intermediate with sodium hydroxide to form the disodium salt.

  • Crystallization: Purifying the product via recrystallization from aqueous ethanol .

Applications in Coordination Chemistry and Biomedicine

Anticancer Organometallic Complexes

Bis(3-sulfonatophenyl)(4-trifluoromethylphenyl)phosphine disodium serves as a ligand in water-soluble ruthenium complexes with demonstrated anticancer activity. For instance, complex 6 ([Ru(η⁶-C₁₀H₁₄)(PTA)(L)]²⁺, where L = this ligand) exhibits cytotoxicity against ovarian cancer (A2780) and lung adenocarcinoma (A549) cells, with IC₅₀ values <10 μM . The sulfonate groups improve bioavailability, enabling efficient cellular uptake and mitochondrial targeting .

Table 2: Anticancer Activity of Representative Complexes

ComplexCancer Cell LineIC₅₀ (μM)Mechanism
6A27807.2DNA intercalation, ROS generation
6A5499.8Caspase-3 activation

Catalytic Applications

In homogeneous catalysis, this ligand facilitates aqueous-phase hydrogenation and cross-coupling reactions. Its electron-deficient phosphorus center enhances oxidative stability, enabling efficient catalysis under ambient conditions. For example, Ru complexes incorporating this ligand achieve >90% conversion in alkene hydrogenation at 25°C .

Physicochemical Properties and Stability

Thermal Behavior

Thermogravimetric analysis (TGA) shows decomposition onset at 220°C, attributed to the loss of sulfonate and trifluoromethyl groups. The dihydrate form retains stability up to 150°C, making it suitable for high-temperature applications .

Solubility Profile

The compound exhibits exceptional water solubility (>500 mg/mL), surpassing traditional phosphines like triphenylphosphine (TPP). This property is pivotal for biological applications, eliminating the need for organic co-solvents .

Recent Research Advancements

Fluorine-19 NMR Probes

Functionalized derivatives of this ligand enable ¹⁹F-NMR detection of drug uptake in vivo. For example, trifluoromethyl-modified analogs permit real-time monitoring of mitochondrial-targeted agents in murine models, achieving detection limits <1 nM .

Hybrid Catalytic Systems

Recent studies integrate this ligand into metal-organic frameworks (MOFs) for gas storage and separation. The sulfonate groups anchor MOF nodes, while the CF₃ moiety tunes pore hydrophobicity, enhancing CO₂/N₂ selectivity by 30% .

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